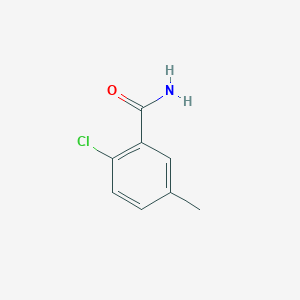

2-Chloro-5-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

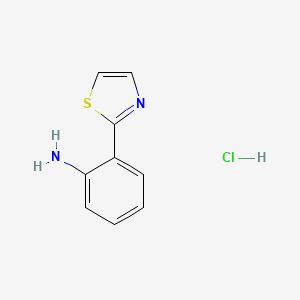

2-Chloro-5-methylbenzamide is a chemical compound with the linear formula: C6H5CONHC6H3(Cl)CH3 . It has a molecular weight of 245.70 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methylbenzamide can be represented by the SMILES string: Cc1ccc (Cl)c (NC (=O)c2ccccc2)c1 . This indicates that the molecule consists of a benzamide group (C6H5CONH) attached to a chloromethyl group (C6H3(Cl)CH3) .Physical And Chemical Properties Analysis

2-Chloro-5-methylbenzamide has a melting point of 121-123 °C . Its density is predicted to be 1.250±0.06 g/cm3 . The compound is also predicted to have a pKa value of 12.59±0.70 .Aplicaciones Científicas De Investigación

Chemical Reactions and Derivative Formation

- 2-Chloro-5-methylbenzamide and related compounds have been studied for their reactivity in forming various chemical derivatives. For instance, N-(1-Chloro-2-oxo-2-phenylethyl) carboxamides reacted with thiosemicarbazides and aromatic aldehyde thiosemicarbazones to produce derivatives of 5-amino-2-hydrazino-1,3-thiazole, demonstrating the compound's utility in synthesizing heterocyclic structures (Balya et al., 2008).

Thermal Stability Analysis

- The thermal stability of derivatives of 2-Chloro-5-methylbenzamide has been a subject of study, providing insights into their potential applications in various fields. For example, the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide was analyzed using dynamic DSC curves and simulation calculations (Cong & Cheng, 2021).

Synthesis of Novel Compounds

- Studies have explored the synthesis of novel compounds using 2-Chloro-5-methylbenzamide derivatives as intermediates. For example, 3-Methyl-2-nitrobenzoic acid, a related compound, was used as a starting material for synthesizing chlorantraniliprole, showcasing the role of these compounds in complex synthetic pathways (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Computational and Experimental Studies

- Computational and experimental studies have been conducted on 2-Chloro-5-methylbenzamide derivatives to understand their molecular behavior. For instance, ortho-fluoro- and ortho-chloro-N-methylbenzamide were studied to analyze their conformational behavior and intramolecular hydrogen bonding, providing valuable insights for designing novel arylamide foldamers (Galan et al., 2009).

Biological Effects and Antimicrobial Studies

- 2-Chloro-5-methylbenzamide derivatives have been the focus of biological studies, particularly in understanding their antimicrobial properties. A study aimed to prepare Mannich bases introducing 2-chloro 4-nitrobenzamide and 2-methylbenzamide pharmacophores into secondary amines to study their antimicrobial action (Joshi, Manikpuri, & Khare, 2009).

Molar Refraction and Polarizability Studies

- The study of molar refraction and polarizability of derivatives of 2-Chloro-5-methylbenzamide in various solutions has been conducted, providing insights into their physical properties and interactions in different environments (Sawale et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-5-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLCDIKYQVYXTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2382451.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2382453.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)

![3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2382456.png)

![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol](/img/structure/B2382462.png)

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2382463.png)